2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER
Overview
Description
2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazolo ring, and a nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors. These methods ensure consistent quality and higher yields while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl ether moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl ethers.
Scientific Research Applications
2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazolo ring contribute to its ability to bind to enzyme active sites, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Shares the triazolo ring structure but lacks the trifluoromethyl and nitrophenyl ether groups.
3-Trifluoromethyl-1,2,4-triazole: Contains the trifluoromethyl group and triazole ring but differs in the overall structure and functional groups.
Uniqueness
2-METHOXY-4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL (4-NITROPHENYL) ETHER is unique due to its combination of a trifluoromethyl group, triazolo ring, and nitrophenyl ether moiety
Properties
IUPAC Name |
3-[3-methoxy-4-(4-nitrophenoxy)phenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O4/c1-30-17-10-12(2-8-16(17)31-15-6-4-14(5-7-15)27(28)29)19-25-24-18-9-3-13(11-26(18)19)20(21,22)23/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHHTMMJPHCFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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